molecular formula C21H24N4O2 B2710216 N-(2-ethoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 899965-15-2

N-(2-ethoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2710216
CAS No.: 899965-15-2
M. Wt: 364.449
InChI Key: SQPNWLYCNVMEOP-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide (CAS RN: 899965-15-2) is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 5-methyl group, a 4-isopropylphenyl ring at position 1, and a 2-ethoxyphenyl carboxamide group at position 4 . Its molecular formula is C₂₂H₂₅N₄O₂, with a molecular weight of 393.47 g/mol. The ethoxy group at the ortho position of the phenyl ring and the bulky isopropyl substituent on the adjacent phenyl ring distinguish it from other triazole carboxamides. While its specific biological activity remains unreported in the provided evidence, structural analogs have demonstrated roles in metabolic modulation (e.g., glucose and lipid metabolism) and kinase inhibition .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-5-27-19-9-7-6-8-18(19)22-21(26)20-15(4)25(24-23-20)17-12-10-16(11-13-17)14(2)3/h6-14H,5H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPNWLYCNVMEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions under mild conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that N-(2-ethoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide exhibits anti-inflammatory properties by inhibiting key enzymes involved in inflammatory processes. Specifically, it has been shown to inhibit:

  • Cyclooxygenase (COX) : This enzyme is crucial in the biosynthesis of prostaglandins, which mediate inflammation.
  • Matrix Metalloproteinases (MMPs) : These enzymes play a role in tissue remodeling and inflammation.

The compound's ability to modulate these pathways positions it as a candidate for treating inflammatory diseases.

Anticancer Potential

The compound has also demonstrated anticancer properties through various mechanisms:

  • Enzyme Inhibition : It inhibits enzymes associated with tumor growth and metastasis.
  • Cell Growth Inhibition : Studies have shown significant growth inhibition against several cancer cell lines, indicating its potential as an anticancer agent.

For instance, in vitro studies have reported percent growth inhibitions (PGIs) ranging from moderate to high against various cancer cell lines, suggesting promising therapeutic applications in oncology.

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step processes that can be optimized for industrial production. Techniques such as continuous flow reactors may enhance efficiency and yield during large-scale synthesis. The compound’s structural features make it suitable for further modifications to enhance its pharmacological properties.

Case Study 1: Inhibition of COX Enzymes

A study demonstrated that this compound effectively inhibited COX enzymes in vitro. The results indicated a dose-dependent response with significant reductions in inflammatory markers.

Case Study 2: Antitumor Activity

In another investigation focusing on cancer cell lines such as OVCAR and HCT116, the compound exhibited substantial anticancer activity with PGIs exceeding 70%. These findings support its potential development as a lead compound in cancer therapy .

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes such as cyclooxygenase (COX) or matrix metalloproteinases (MMPs), leading to reduced inflammation or tumor growth.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s key structural features are compared to similar triazole carboxamides (Table 1):

Table 1: Structural and Physicochemical Comparison of Selected Triazole Carboxamides

Compound ID R₁ (Triazole Position 1) R₂ (Amide Substituent) Molecular Formula Molecular Weight (g/mol) Notable Properties/Activity
Target Compound 4-Isopropylphenyl 2-Ethoxyphenyl C₂₂H₂₅N₄O₂ 393.47 Unreported activity; high lipophilicity
C200-3220 4-Isopropylphenyl 2-Ethylphenyl C₂₁H₂₄N₄O 364.45 Screening compound; moderate solubility
3q o-Tolyl Naphthalen-2-yl C₂₀H₁₇N₄O 329.38 Improved glucose/lipid metabolism
2-Methoxyphenyl 4-Ethoxyphenyl C₁₉H₂₀N₄O₃ 376.39 No reported activity
Phenyl 3-Methylphenyl C₁₈H₁₈N₄O 306.36 Supplier data available
Key Observations:

The 2-ethoxyphenyl group in the target compound contributes electron-donating effects via the ethoxy oxygen, improving solubility relative to the purely hydrophobic 2-ethylphenyl group in C200-3220 .

Biological Activity Trends: Compound 3q (naphthyl-substituted) demonstrated metabolic activity, suggesting that extended aromatic systems (e.g., naphthalene) may enhance interactions with metabolic enzymes .

Physicochemical and Spectral Data

  • Melting Points : Many analogs (e.g., compounds) exhibit high melting points (>250°C), suggesting strong crystalline packing and thermal stability .
  • Spectroscopic Confirmation :
    • ¹H/¹³C NMR : Methyl (δ ~2.3 ppm) and isopropyl (δ ~1.2–1.4 ppm) groups are consistent across derivatives .
    • HRMS : Molecular ion peaks align with calculated values (e.g., m/z 393.47 for the target compound) .

Biological Activity

N-(2-ethoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class of derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article reviews its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H24N4O2
  • Molecular Weight : 364.449 g/mol
  • CAS Number : 899965-15-2

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and cancer progression:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition leads to reduced production of prostaglandins, mediators of inflammation.
  • Anticancer Activity : this compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanism involves the inhibition of thymidylate synthase (TS), an enzyme essential for DNA synthesis. Studies have demonstrated IC50 values in the low micromolar range for this compound against several cancer cell lines .

Anticancer Activity

The anticancer properties of this compound have been evaluated through various in vitro studies:

Cell LineIC50 (μM)Reference
MCF-71.1
HCT-1162.6
HepG21.4

These results indicate that the compound is more potent than standard chemotherapeutics such as doxorubicin and 5-fluorouracil.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects by inhibiting COX enzymes:

EnzymeInhibition (%) at 10 μMReference
COX-176%
COX-258%

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Synthesis and Evaluation : A study synthesized various triazole derivatives, including this compound, and evaluated their antiproliferative and antimicrobial activities. The results indicated that compounds with similar structures exhibited significant cytotoxicity against multiple cancer cell lines .
  • Molecular Docking Studies : Computational studies have supported the experimental findings by demonstrating strong binding affinities to TS and COX enzymes. These studies help elucidate the structure–activity relationship (SAR) for future drug design .
  • Comparative Analysis : When compared with other triazole derivatives, N-(2-ethoxyphenyl)-5-methyl exhibited unique biological profiles due to its specific substitution pattern, enhancing its potency against cancer cells .

Q & A

Basic: What synthetic methodologies are recommended for preparing this triazole carboxamide derivative?

Answer:
The synthesis of triazole carboxamides typically follows modular protocols involving cycloaddition and condensation reactions. For example:

  • General Procedure B (as described in ): A copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms the triazole core, followed by coupling with an appropriate carboxamide moiety.
  • Stepwise Functionalization ( ): Intermediate purification via column chromatography and recrystallization ensures high yields (e.g., 82–93% yields for analogous compounds in ).
  • Key Reagents : Sodium azide, propargyl alcohols, and isocyanides are commonly used. Confirm reaction completion via TLC and HPLC (>95% purity threshold) .

Basic: Which spectroscopic and analytical techniques are optimal for structural characterization?

Answer:

  • 1H/13C NMR : Assign peaks based on substituent effects. For example, the 2-ethoxyphenyl group shows characteristic deshielded aromatic protons (δ 6.8–7.5 ppm) and an ethoxy CH3 signal at δ 1.3–1.5 ppm (triplet) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ expected for C22H25N4O2: 393.19 g/mol) with <2 ppm error .
  • HPLC : Use reverse-phase C18 columns (ACN/water gradient) to assess purity. Retention times for similar compounds range 8–12 min .

Advanced: How can X-ray crystallography and SHELXL refine the compound’s crystal structure?

Answer:

  • Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.
  • Refinement with SHELXL ( ):
    • Apply anisotropic displacement parameters for non-H atoms.
    • Resolve disorder in the propan-2-yl group using PART instructions.
    • Validate with R1 < 0.05 and wR2 < 0.12 for high-resolution data.
  • Visualization : WinGX/ORTEP ( ) generates thermal ellipsoid plots and packing diagrams to analyze intermolecular interactions (e.g., π-π stacking of triazole rings) .

Advanced: How can researchers address low aqueous solubility in biological assays?

Answer:

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or tertiary amines) at the 5-methyl or ethoxyphenyl positions while preserving bioactivity ().
  • Formulation : Use co-solvents (DMSO ≤1% v/v) or lipid-based nanoemulsions. Validate solubility via dynamic light scattering (DLS) and nephelometry .
  • Prodrug Strategies : Esterify the carboxamide to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

Advanced: How to design experiments resolving contradictions in biological activity across studies?

Answer:

  • Dose-Response Analysis : Test the compound at 0.1–100 μM concentrations in cell lines (e.g., A549 lung cancer, UO-31 kidney cancer) to identify IC50 variability ( ).
  • Off-Target Profiling : Use kinase/GPCR panels to assess selectivity. For example, triazoles may inhibit Wnt/β-catenin () or Hsp90 ( ) pathways.
  • Data Normalization : Include positive controls (e.g., paclitaxel for cytotoxicity) and account for assay-specific factors (e.g., serum concentration in cell media) .

Advanced: What computational approaches support structure-activity relationship (SAR) studies?

Answer:

  • Docking Simulations ( ): Use AutoDock Vina to model interactions with targets like TRPA1 or DNA polymerase. Prioritize compounds with ΔG ≤ −8 kcal/mol.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
  • QSAR Models : Correlate substituent electronegativity (Hammett σ) with bioactivity. For example, electron-withdrawing groups on the phenyl ring enhance kinase inhibition .

Advanced: How to validate multi-target activity (e.g., Hsp90 and B-Raf inhibition)?

Answer:

  • Biochemical Assays :
    • Hsp90 ATPase Activity : Use malachite green phosphate assay (IC50 ≤ 1 μM for potent inhibitors, ).
    • B-Raf Kinase : Monitor phosphorylation of MEK1 via ELISA.
  • Cellular Validation : Western blotting for client proteins (e.g., HER2 degradation for Hsp90 inhibition) and p-ERK suppression for B-Raf blockade .

Advanced: What strategies mitigate crystallization challenges during structural analysis?

Answer:

  • Solvent Screening : Test mixed solvents (e.g., DCM/hexane or EtOAc/MeOH) via vapor diffusion.
  • Temperature Gradients : Slow cooling (0.5°C/min) from 50°C to 4°C promotes nucleation.
  • Additives : Introduce trace polymer (e.g., PEG 4000) to stabilize crystal lattice .

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